molecular formula C16H17N5O3S B494342 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide CAS No. 354989-77-8

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide

Cat. No.: B494342
CAS No.: 354989-77-8
M. Wt: 359.4g/mol
InChI Key: MAMBWVDSHNYAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is a useful research compound. Its molecular formula is C16H17N5O3S and its molecular weight is 359.4g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Mitogen-activated protein kinase 10 (JNK3) . JNK3 is a member of the MAP kinase family, which are serine/threonine kinases that play a key role in signal transduction pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound forms a unique binding mode with JNK3. The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the kinase activity of JNK3, thereby modulating the downstream signaling pathways.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-9-15(21(23)24)10(2)20(19-9)8-14(22)18-16-12(7-17)11-5-3-4-6-13(11)25-16/h3-6,8H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMBWVDSHNYAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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